molecular formula C11H8BrNO3 B3046387 6-Bromo-2-methoxy-1-nitronaphthalene CAS No. 123856-15-5

6-Bromo-2-methoxy-1-nitronaphthalene

Cat. No. B3046387
M. Wt: 282.09 g/mol
InChI Key: VQUIAHIZENASND-UHFFFAOYSA-N
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Patent
US09156823B2

Procedure details

6-bromo-2-methoxy-1-nitronaphthalene (12.6 g, 44.7 mmol), dimethylformamide (25.6 mL) and 7N NH3 solution in MeOH (128 mL, purchased from Sigma Aldrich) were combined in a Parr bomb. The bomb was heated in a lab oven at 130° C. After 48 hours, the reactor was removed from the oven and cooled to room temperature. The contents of the bomb were transferred to a glass round bottom flask. The bomb was thoroughly rinsed with dichloromethane and methanol, and the rinsings added to the flask. The contents of the flask were thoroughly concentrated on a rotary evaporator, leaving a brown solid. Water (200 mL) was added to the flask and the resulting suspension was agitated with a stir bar for 30 minutes. The resulting light brown powder was isolated by filtration, rinsing a few times with water. The filter cake was air dried over night to yield 6-bromo-1-nitronaphthalen-2-amine (11.6 g, >95% yield).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
128 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N+:12]([O-:14])=[O:13])=[C:7](OC)[CH:6]=[CH:5]2.C[N:18](C)C=O.N.O>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N+:12]([O-:14])=[O:13])=[C:7]([NH2:18])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)[N+](=O)[O-])OC
Step Two
Name
Quantity
25.6 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
128 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was agitated with a stir bar for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor was removed from the oven
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The contents of the bomb were transferred to a glass round bottom flask
WASH
Type
WASH
Details
The bomb was thoroughly rinsed with dichloromethane and methanol
ADDITION
Type
ADDITION
Details
the rinsings added to the flask
CONCENTRATION
Type
CONCENTRATION
Details
The contents of the flask were thoroughly concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
leaving a brown solid
CUSTOM
Type
CUSTOM
Details
The resulting light brown powder was isolated by filtration
WASH
Type
WASH
Details
rinsing a few times with water
CUSTOM
Type
CUSTOM
Details
dried over night

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.